Stigmasteryl tosylate

Übersicht

Beschreibung

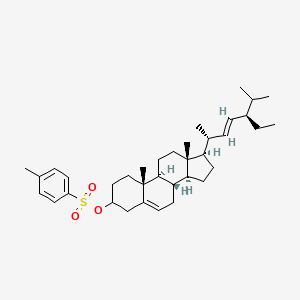

Stigmasteryl tosylate is a sterol ester derived from stigmasterol, a plant sterol commonly found in various natural sources such as vegetable oils, nuts, grains, vegetables, and fruits. It is often incorporated into food products intended for direct consumption, cooking, baking, and frying. This compound may serve as a functional ingredient due to its potential for lowering serum LDL cholesterol levels .

Synthesis Analysis

The synthesis of this compound involves the esterification of stigmasterol with tosyl chloride (p-toluenesulfonyl chloride). The reaction typically occurs under mild conditions, and the resulting ester is characterized by its tosylate group attached to the sterol backbone. The synthetic pathway ensures the stability and bioavailability of the compound .

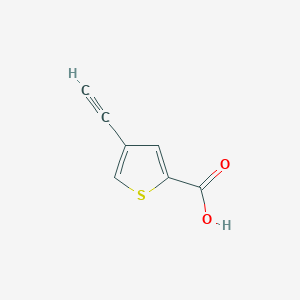

Molecular Structure Analysis

This compound has a steroidal structure , similar to stigmasterol. Its molecular formula is C29H50O3S, and it contains a tosylate functional group (SO~2~C~6~H~4~CH~3~) attached to the hydroxyl group of stigmasterol. The ester linkage provides increased lipophilicity and influences its biological properties .

Wissenschaftliche Forschungsanwendungen

Anti-Osteoarthritic Properties

Stigmasterol, a plant sterol, has shown potential anti-inflammatory effects, which are beneficial in the treatment of osteoarthritis. It inhibits several pro-inflammatory and matrix degradation mediators typically involved in osteoarthritis-induced cartilage degradation, primarily through the inhibition of the NF-kappaB pathway. This suggests its potential as a therapeutic agent for osteoarthritis (Gabay et al., 2010).

Anti-Cancer Properties

Stigmasterol has demonstrated anticancer effects against various cancers, including ovarian cancer. It induces apoptosis in cancer cells and inhibits cell migration, suggesting its use as a potential treatment for ovarian cancer (Bae, Song, & Lim, 2020). Additionally, it has shown efficacy in inhibiting the progression of lung cancer by regulating retinoic acid-related orphan receptor C, providing another potential target for lung cancer treatment (Dong et al., 2021).

Neuroprotective Effects

Research suggests that stigmasterol can ameliorate memory impairments, such as those induced by scopolamine. This effect may be mediated by the enhancement of the cholinergic neurotransmission system via the activation of estrogen or NMDA receptors (Park et al., 2012).

Antipsychotic Potential

Stigmasterol has been found to ameliorate ketamine-induced behavioral, biochemical, and histopathological alterations in mice, suggesting its potential in managing psychotic symptoms (Yadav et al., 2018).

Antiasthmatic Properties

Stigmasterol possesses significant antiasthmatic properties. It suppresses key features of allergen-induced asthma, such as airway inflammatory damage and overexpression of specific immunoglobulins, demonstrating its therapeutic potential for asthma (Antwi, Obiri, & Osafo, 2017).

Eigenschaften

IUPAC Name |

[(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-15,24,26-27,29,31-34H,8,16-23H2,1-7H3/b12-11+/t26-,27+,29?,31+,32-,33+,34+,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXJEKUSJCAIBH-ARHYPQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)

![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)

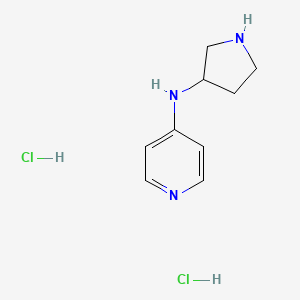

![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)